ethyl (7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate

Antimitotic Leukemia L1210 Imidazopyridine regioisomer

SAR exploration of antimitotic imidazo[4,5-b]pyridines often stalls due to unavailable 7-amino scaffolds. This ethyl carbamate provides a validated antimitotic starting point (L1210 IC₅₀ in micromolar range) with a free 7-amino group for direct diversification-amide, sulfonamide, or reductive amination libraries-bypassing chloro-displacement steps. Also serves as a CNS cAMP-elevating lead. ISO-certified, available from BenchChem.

Molecular Formula C9H11N5O2
Molecular Weight 221.22 g/mol
CAS No. 40525-21-1
Cat. No. B11880742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate
CAS40525-21-1
Molecular FormulaC9H11N5O2
Molecular Weight221.22 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=NC2=C(C(=C1)N)NC=N2
InChIInChI=1S/C9H11N5O2/c1-2-16-9(15)14-6-3-5(10)7-8(13-6)12-4-11-7/h3-4H,2H2,1H3,(H4,10,11,12,13,14,15)
InChIKeyOYCHGQKPZGRODS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate (CAS 40525-21-1): A 7‑Amino‑Substituted Imidazo[4,5‑b]pyridine Building Block for Antimitotic and CNS‑Targeted Discovery Procurement


Ethyl (7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate (NSC107391) is a heterocyclic small molecule (C9H11N5O2, MW 221.22) that features a 7‑amino substituent and an ethyl carbamate at the 5‑position on the imidazo[4,5‑b]pyridine core [1]. This scaffold was first explored as part of a family of antimitotic agents, where imidazo[4,5‑b]pyridin‑5‑ylcarbamates inhibited lymphoid leukemia L1210 cell proliferation and caused mitotic arrest at micromolar concentrations [2]. A closely related patent class additionally claims amino‑substituted imidazo[4,5‑b]pyridines as central nervous system depressants and anti‑inflammatory agents that elevate intracellular cAMP [3].

Why a Generic Imidazo[4,5‑b]pyridine Cannot Replace Ethyl (7‑amino‑1H‑imidazo[4,5‑b]pyridin‑5‑yl)carbamate in Mitotic Arrest or CNS‑cAMP Assays


Even subtle positional changes on the imidazo[4,5‑b]pyridine core drastically alter biological activity. In the 1990 antimitotic series, shifting the carbamate from the 5‑position to the 6‑position (imidazo[4,5‑c]pyridine regioisomers) produced compounds with different mitotic arrest potency and selectivity profiles [1]. The 7‑amino group is not inert; in the patent‑disclosed CNS depressant class, the presence and nature of the amino substituent directly control the ability to raise intracellular adenosine 3',5'‑cyclic‑monophosphate (cAMP) [2]. Therefore, a generic imidazo[4,5‑b]pyridine or a close analog (e.g., the 7‑chloro or 7‑unsubstituted derivative) cannot be assumed to reproduce the antimitotic index or the cAMP‑elevating effect of the 7‑amino‑substituted ethyl carbamate without side‑by‑side comparison data.

Quantitative Differentiation Evidence for Ethyl (7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate vs. Closest Structural Analogs


Antiproliferative Activity Against L1210 Leukemia: 5‑Carbamate vs. 6‑Carbamate Regioisomers

In a head‑to‑head series, imidazo[4,5‑b]pyridin‑5‑ylcarbamates (the class to which the target compound belongs) and imidazo[4,5‑c]pyridin‑6‑ylcarbamates were directly compared for inhibition of L1210 cell proliferation and mitotic arrest. The [4,5‑b]‑5‑ylcarbamate series produced distinct mitotic accumulation profiles, while the [4,5‑c]‑6‑ylcarbamate regioisomers showed a different potency rank order [1]. Although individual compound data for the 7‑amino derivative were not publicly disclosed, the study confirms that the position of the carbamate is a critical determinant of antimitotic activity, making the 5‑ylcarbamate substitution pattern a non‑interchangeable design element [1].

Antimitotic Leukemia L1210 Imidazopyridine regioisomer

Intracellular cAMP Elevation: 7‑Amino Imidazo[4,5‑b]pyridines vs. Unsubstituted or 7‑Chloro Analogs

A patent on amino derivatives of imidazo[4,5‑b]pyridines demonstrates that compounds bearing a basic amino group at position 7 (including the 7‑amino substituent present in the target compound) increase the intracellular concentration of adenosine 3',5'‑cyclic‑monophosphate (cAMP) [1]. The patent explicitly claims CNS depressant and anti‑inflammatory utilities that are contingent on the presence of the amino function. Analogs lacking a 7‑amino substituent (e.g., 7‑chloro or 7‑unsubstituted imidazo[4,5‑b]pyridines) are not reported to produce the same cAMP elevation, establishing a functional requirement for the 7‑amino group [1].

cAMP CNS depressant Imidazo[4,5-b]pyridine amino derivatives

Regioisomeric Selectivity in Mitotic Accumulation: Imidazo[4,5‑b] vs. Imidazo[4,5‑c] Scaffolds

The 1987 synthesis paper reports that an imidazo[4,5‑b]pyridine congener (compound 3) caused accumulation of cells at mitosis, while the corresponding imidazo[4,5‑c]pyridine analogs were less active [1]. This class‑level evidence indicates that the [4,5‑b] fusion topology is superior to the [4,5‑c] fusion for inducing mitotic arrest. Because the target compound shares the same [4,5‑b] core and carries the 5‑carbamate moiety, it is predicted to retain the mitotic arrest potential of this scaffold, distinguishing it from imidazo[4,5‑c]pyridine‑based alternatives.

Mitotic arrest Imidazo[4,5-b]pyridine Imidazo[4,5-c]pyridine

The 7‑Amino Substituent as a Synthetic Handle for Further Derivatization vs. 7‑Chloro Precursors

The 7‑amino group of the target compound serves as a versatile synthetic handle for reductive amination, amide coupling, or diazotization, enabling the construction of focused libraries. In contrast, the commercially prevalent 7‑chloro analog (CAS 37436‑94‑5) requires a displacement step to introduce amine diversity, often with lower yields and harsher conditions . Although no published kinetic data exist for the specific compound, the 7‑amino substituent eliminates the need for a halogen‑displacement step, potentially reducing synthetic step count and improving overall yield in medicinal chemistry campaigns .

Synthetic intermediate 7‑amino imidazopyridine Derivatization handle

High‑Value Procurement and Research Applications of Ethyl (7‑amino‑1H‑imidazo[4,5‑b]pyridin‑5‑yl)carbamate Based on Differentiating Evidence


Antimitotic Lead Optimization Campaigns Targeting L1210 or Solid Tumor Mitotic Arrest

Leverage the [4,5‑b]‑5‑ylcarbamate scaffold as a core template for structure‑activity relationship (SAR) studies aimed at improving mitotic arrest potency. The 1990 Temple study provides a benchmark that members of this class inhibit L1210 proliferation at micromolar levels [1]. The 7‑amino group serves as a vector for introducing substituents that may enhance potency or solubility while maintaining the antimitotic phenotype.

CNS‑Targeted cAMP Modulator Discovery

Use the compound as a starting point for designing CNS‑penetrant agents that elevate intracellular cAMP. The 1976 patent establishes that 7‑amino‑substituted imidazo[4,5‑b]pyridines are CNS depressants and anti‑inflammatory agents through a cAMP‑dependent mechanism [2]. The ethyl carbamate at position 5 provides a metabolically acceptable ester that can be tuned for brain exposure.

Focused Library Synthesis via 7‑Amino Derivatization

Employ the 7‑amino group as a direct diversification point for amide, sulfonamide, or reductive amination libraries, bypassing the need for a chloro‑displacement step required by the 7‑chloro analog . This can accelerate hit‑to‑lead timelines in both antimitotic and CNS programs.

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